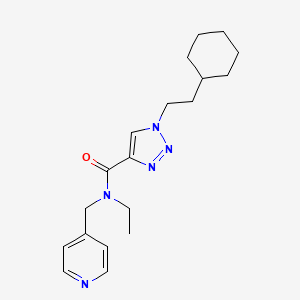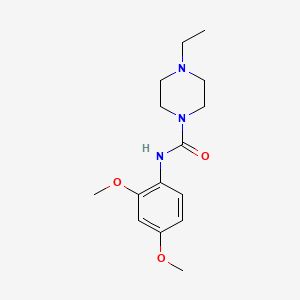![molecular formula C23H31N3O3 B5320329 4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5320329.png)
4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells and reduce the formation of amyloid-beta plaques in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane in lab experiments is its potential therapeutic applications in various fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to explore its mechanism of action and optimize its use in research. Additionally, studies could be conducted to determine its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane involves the reaction of 2-furoic acid with 1,4,7-triazacyclononane in the presence of thionyl chloride. The resulting product is then reacted with benzyl bromide and sodium hydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that 4-[2-(benzyloxy)ethyl]-9-(2-furoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane has potential therapeutic applications in various fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques in the brain.
Eigenschaften
IUPAC Name |
furan-2-yl-[1-methyl-4-(2-phenylmethoxyethyl)-1,4,9-triazaspiro[5.5]undecan-9-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-24-13-14-25(15-17-28-18-20-6-3-2-4-7-20)19-23(24)9-11-26(12-10-23)22(27)21-8-5-16-29-21/h2-8,16H,9-15,17-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABFFXTHSHTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCN(CC2)C(=O)C3=CC=CO3)CCOCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5320253.png)

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5320259.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5320269.png)

![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5320282.png)
![N,N-diethyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5320285.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B5320293.png)
![4-{5-[2-(ethylthio)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5320302.png)
![3-(allylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320317.png)
![7-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5320321.png)
![5-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridine-2-carbonitrile](/img/structure/B5320323.png)
